METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
Overview
Description
Methyl 6-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline core using reagents like sulfonyl chlorides under basic conditions.
Attachment of the 3,4-Diethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the 3,4-diethoxyphenyl group is introduced using appropriate electrophiles.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Methyl 6-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.
Pathway Involvement: Participating in various biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Sulfonyl Compounds: Compounds like sulfonamides, which are used as antibiotics.
Uniqueness
Methyl 6-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or sulfonyl compounds.
This detailed article provides a comprehensive overview of METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 6-[2-(3,4-diethoxyphenyl)ethylsulfamoyl]-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-4-30-21-11-8-17(15-22(21)31-5-2)12-13-24-32(27,28)19-9-10-20-18(16-19)7-6-14-25(20)23(26)29-3/h8-11,15-16,24H,4-7,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLGVJLKRQNAMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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